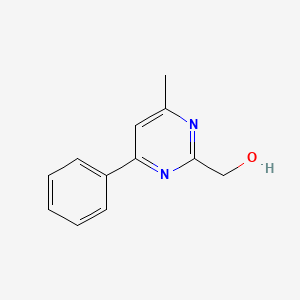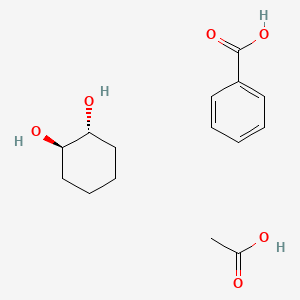
acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol” is a complex organic molecule that combines three distinct chemical entities: acetic acid, benzoic acid, and (1R,2R)-cyclohexane-1,2-diol. Each of these components contributes unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, each requiring specific reaction conditions:
Acetic Acid: Acetic acid is typically produced via the oxidation of ethanol or the carbonylation of methanol.
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or through the hydrolysis of benzoyl chloride.
(1R,2R)-Cyclohexane-1,2-diol: This diol can be prepared by the catalytic hydrogenation of cyclohexene oxide.
Industrial Production Methods
Industrial production methods for these components often involve large-scale chemical processes:
Acetic Acid: Produced industrially by the methanol carbonylation process.
Benzoic Acid: Manufactured through the partial oxidation of toluene with oxygen.
(1R,2R)-Cyclohexane-1,2-diol: Produced via the hydrogenation of cyclohexene oxide using a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The diol component can be oxidized to form cyclohexane-1,2-dione.
Reduction: Benzoic acid can be reduced to benzyl alcohol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of alcohols to aldehydes and ketones.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Acetic acid can react with thionyl chloride (SOCl2) to form acetyl chloride.
Major Products
Oxidation: Cyclohexane-1,2-dione from the diol.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Acetyl chloride from acetic acid.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with various molecular targets and pathways:
Acetic Acid: Acts as a weak acid, donating protons in chemical reactions.
Benzoic Acid: Functions as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
(1R,2R)-Cyclohexane-1,2-diol: Participates in hydrogen bonding and can act as a chiral auxiliary in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
Formic Acid: Similar to acetic acid but with a simpler structure.
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group.
Cyclohexane-1,2-diol (racemic): Similar to (1R,2R)-cyclohexane-1,2-diol but not enantiomerically pure.
Uniqueness
The uniqueness of the compound lies in its combination of three distinct chemical entities, each contributing specific properties that make it valuable for various applications. The presence of both carboxylic acids and a chiral diol allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
64503-98-6 |
|---|---|
Molecular Formula |
C15H22O6 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);5-8H,1-4H2;1H3,(H,3,4)/t;5-,6-;/m.1./s1 |
InChI Key |
SJOUSRFSURVCJT-JGHXHLRYSA-N |
Isomeric SMILES |
CC(=O)O.C1CC[C@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
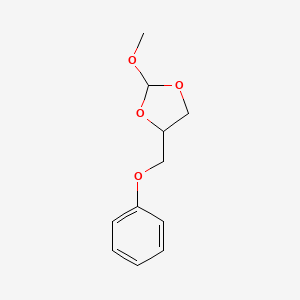

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
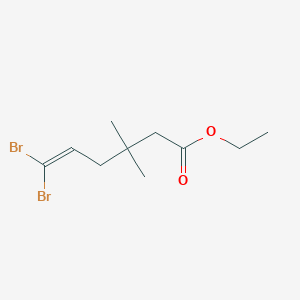
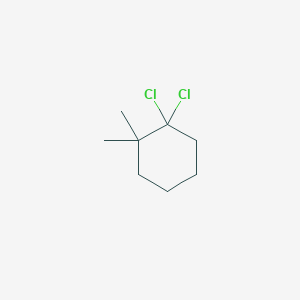

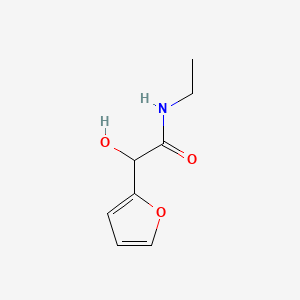


![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)


